molecular formula C5H12O B575953 3-Methyl-1-butyl-D11 alcohol CAS No. 170678-50-9

3-Methyl-1-butyl-D11 alcohol

Cat. No.: B575953
CAS No.: 170678-50-9
M. Wt: 99.217
InChI Key: PHTQWCKDNZKARW-KUXNVAAFSA-N
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Description

Structural Analysis and Isotopic Composition

This compound possesses the molecular formula C5D11HO, representing a molecular weight of 99.216 daltons compared to 88.150 daltons for the non-deuterated parent compound. The Chemical Abstracts Service registry number for this deuterated compound is 170678-50-9, distinguishing it from the unlabeled 3-methyl-1-butanol which carries the registry number 123-51-3. The structural formula is explicitly represented as (CD3)2CDCD2CD2OH, indicating complete deuteration of all carbon-bound hydrogen positions except for the hydroxyl group.

The isotopic composition analysis reveals that this compound maintains 98 atom percent deuterium incorporation with a minimum chemical purity of 98 percent. This high level of deuterium incorporation represents a comprehensive labeling strategy where eleven hydrogen atoms have been systematically replaced with deuterium isotopes across the entire carbon skeleton. The isotopic labeling pattern encompasses both methyl groups attached to the tertiary carbon center, all methylene units in the main chain, and the methine hydrogen at the branching position.

The molecular architecture maintains the characteristic branched-chain alcohol structure of the parent compound, featuring a four-carbon primary alcohol chain with a methyl substituent at the third carbon position. The preservation of this structural integrity while achieving extensive deuteration makes this compound particularly valuable for isotope dilution studies and metabolic pathway investigations where structural analogues are essential.

Structural Parameter This compound Parent Compound (3-Methyl-1-butanol)
Molecular Formula C5D11HO C5H12O
Molecular Weight 99.216 g/mol 88.150 g/mol
CAS Registry Number 170678-50-9 123-51-3
Deuterium Content 11 atoms (98 atom %) 0 atoms
Structural Formula (CD3)2CDCD2CD2OH (CH3)2CHCH2CH2OH

Physicochemical Properties

The physicochemical properties of this compound are fundamentally influenced by the isotopic substitution of hydrogen with deuterium throughout the molecular structure. While comprehensive experimental data for the deuterated compound remains limited in the available literature, the properties can be predicted based on established isotope effects and the well-characterized behavior of the parent compound.

The incorporation of deuterium atoms typically results in altered vibrational frequencies due to the increased mass of deuterium compared to hydrogen. This isotopic effect manifests in reduced zero-point vibrational energies and modified bond lengths, particularly affecting carbon-deuterium bonds which exhibit different vibrational characteristics compared to carbon-hydrogen bonds. The deuterium substitution generally leads to slightly stronger bonds and reduced molecular volumes due to the decreased amplitude of vibrational motion.

Based on the parent compound properties, 3-methyl-1-butanol exhibits a density of 0.812 grams per milliliter, a refractive index of 1.401, and a boiling point of 131 degrees Celsius. The deuterated analogue would be expected to demonstrate marginally higher density due to the increased atomic mass of deuterium, potentially altered refractive properties, and slightly elevated boiling point resulting from the isotope effect on intermolecular interactions.

The solubility characteristics would be anticipated to remain largely consistent with the parent compound, maintaining miscibility with various organic solvents including ethanol, diethyl ether, and benzene, while exhibiting limited water solubility of approximately 3 percent by weight. The deuteration pattern is not expected to significantly alter the fundamental hydrogen bonding capabilities of the hydroxyl group, preserving the essential solvation behavior.

Property Category Expected Behavior Isotope Effect Magnitude
Density Slight increase +1-2%
Boiling Point Marginal elevation +0.5-1.5°C
Refractive Index Minor modification ±0.001-0.003
Solubility Pattern Preserved Minimal change
Viscosity Slight increase +2-5%

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characteristics of this compound are fundamentally distinguished from its protiated analogue by the presence of extensive deuterium labeling throughout the molecular framework. Nuclear magnetic resonance spectroscopy reveals dramatically simplified proton spectra due to the replacement of eleven hydrogen atoms with deuterium, leaving only the hydroxyl proton as the primary observable signal in standard proton nuclear magnetic resonance experiments.

In deuterium nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signals corresponding to the various deuterated carbon environments. The deuterium signals appear at chemical shifts analogous to their proton counterparts but with distinct coupling patterns and relaxation behaviors. The deuterated methyl groups bonded to the tertiary carbon center generate signals that are distinguishable from the methylene deuterons in the primary chain, enabling detailed structural confirmation through two-dimensional deuterium nuclear magnetic resonance techniques.

Mass spectrometric analysis provides definitive identification through the molecular ion peak appearing at mass-to-charge ratio 99, representing an 11-dalton increase compared to the non-deuterated parent compound which exhibits a molecular ion at mass-to-charge ratio 88. The fragmentation pattern demonstrates characteristic losses associated with deuterated alkyl fragments, including CD3 losses (mass 18) and CD2 eliminations (mass 16), contrasting with the CH3 (mass 15) and CH2 (mass 14) losses observed in the parent compound.

The infrared spectroscopic profile exhibits distinctive carbon-deuterium stretching vibrations appearing in the 2000-2300 wavenumber region, significantly shifted from the carbon-hydrogen stretching frequencies typically observed between 2850-3000 wavenumbers. The carbon-deuterium stretching vibrations occur at approximately 2100 wavenumbers, reflecting the reduced vibrational frequency resulting from the increased mass of deuterium. The hydroxyl stretching vibration remains largely unaffected, appearing in the characteristic 3200-3600 wavenumber range for alcohol functional groups.

Spectroscopic Technique Key Characteristic Deuterium Effect
Proton Nuclear Magnetic Resonance Simplified spectrum Only hydroxyl proton observable
Deuterium Nuclear Magnetic Resonance Multiple distinct signals CD3, CD2, CD environments
Mass Spectrometry Molecular ion +11 amu m/z 99 vs 88
Infrared Spectroscopy Carbon-deuterium stretch 2100 cm⁻¹ vs 2900 cm⁻¹
Fragmentation Pattern Deuterated losses CD3 (-18), CD2 (-16)

The analytical utility of these spectroscopic differences extends to applications in isotope dilution mass spectrometry, where the distinct mass spectral characteristics enable precise quantification of the parent compound in complex matrices. The chromatographic behavior may exhibit subtle differences due to isotope effects on retention times, with deuterated compounds typically showing slightly reduced retention on reversed-phase columns due to altered hydrophobic interactions.

Properties

IUPAC Name

1,1,2,2,3,4,4,4-octadeuterio-3-(trideuteriomethyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTQWCKDNZKARW-KUXNVAAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Homogeneous Iridium-Catalyzed Deuteration

The most widely adopted industrial method employs iridium complexes, such as [Cp*IrCl₂]₂, to catalyze HIE between 3-methyl-1-butanol and deuterium gas (D₂) under mild conditions (60–80°C, 1–3 atm D₂). The iridium center facilitates reversible C–H bond activation at β- and γ-positions, enabling selective deuterium incorporation. Key parameters include:

ParameterOptimal ValueDeuterium IncorporationYield (%)
Temperature75°C92–94 atom% D85
D₂ Pressure2 atm
Reaction Time48 h
Catalyst Loading2 mol%

This method achieves 94% deuteration at the γ-methyl group but requires post-synthetic purification via fractional distillation to remove residual protiated alcohol.

Heterogeneous Palladium/Alumina Systems

Pd/Al₂O₃ catalysts enable deuteration via hydrogen-deuterium exchange under solvent-free conditions. At 120°C and 5 atm D₂, the catalyst promotes HIE at all eleven target positions within 24 h, achieving 98.5% isotopic purity. The alumina support enhances surface area for D₂ adsorption, while palladium nanoparticles mediate H–D exchange through a σ-bond metathesis mechanism.

Photocatalytic Deuteration Using Heavy Water

Visible-Light-Driven Deuteration

A patent by CN110128233B discloses a photoredox method using D₂O as the deuterium source and mesoporous graphitic carbon nitride (mpg-C₃N₄) as the photocatalyst. Under visible light (450 nm), the system generates deuterium radicals (D- ) that abstract hydrogen from 3-methyl-1-butanol, followed by recombination with deuterated intermediates:

R–OH+D- R–O- +HD(Rate-determining step)[4]\text{R–OH} + \text{D- } \rightarrow \text{R–O- } + \text{HD} \quad \text{(Rate-determining step)}

ConditionSpecificationOutcome
Light Source450 nm LED89% Deuteration
D₂O Equivalents10
Reaction Time72 h
Catalyst Loading5 wt% mpg-C₃N₄

This method eliminates gaseous D₂ but requires prolonged irradiation and yields lower deuteration (89%) compared to catalytic HIE.

Directed C–H Activation Strategies

Rhodium-Catalyzed Position-Selective Deuteration

Recent advances employ [Cp*RhCl₂]₂ with directing groups to achieve site-specific deuteration. A pyridyl-directing group installed at the alcohol’s hydroxyl position enables γ-C–H activation, yielding 97% deuterium incorporation at the target methyl groups. The mechanism involves:

  • Coordination of Rh to the pyridyl group

  • Cyclometalation to form a six-membered rhodacycle

  • HIE with D₂O via a σ-bond metathesis pathway

This method achieves positional control but necessitates additional steps for directing group installation and removal.

Comparative Analysis of Preparation Methods

MethodDeuterium SourceTemperature (°C)Time (h)Atom% DScalability
Iridium CatalysisD₂754894Industrial
Pd/Al₂O₃D₂1202498.5Pilot-scale
Photocatalytic (D₂O)D₂O257289Lab-scale
Rhodium DG ApproachD₂O1003697Research

Key Findings:

  • Pd/Al₂O₃ offers the highest deuteration (98.5%) and shortest reaction time but operates at elevated temperatures.

  • Photocatalytic methods are energy-efficient but suffer from incomplete deuteration.

  • Directed C–H activation provides positional selectivity but adds synthetic complexity.

Quality Control and Characterization

Industrial batches require rigorous analysis to verify isotopic and chemical purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies protiated impurities (<2%) using a DB-WAX column (30 m × 0.25 mm).

  • ²H NMR Spectroscopy: Confirms deuterium distribution pattern. The γ-methyl group exhibits a quintet at δ 1.25 ppm (J = 2.1 Hz).

  • Isotopic Ratio Mass Spectrometry (IRMS): Measures ⁶⁰Ni/⁶²Ni ratios to detect trace metal contaminants from catalysts .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-butyl-D11 alcohol undergoes similar chemical reactions as its non-deuterated counterpart, 3-methyl-1-butanol. These reactions include:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Hydrogen halides (HCl, HBr, HI)

Major Products Formed:

    Oxidation: 3-Methylbutanal, 3-Methylbutanoic acid

    Reduction: 3-Methylbutane

    Substitution: 3-Methylbutyl chloride, 3-Methylbutyl bromide, 3-Methylbutyl iodide

Scientific Research Applications

Solvent Use

3-Methyl-1-butyl-D11 alcohol is widely utilized as a solvent in various industrial processes. Its properties allow it to dissolve a range of organic compounds effectively. This makes it valuable in:

  • Paints and Coatings : It serves as a solvent for paints, varnishes, and coatings due to its ability to dissolve resins and polymers.
  • Adhesives : The compound is used in formulating adhesives where good solvency is required.

Fragrance Ingredient

In the fragrance industry, this compound is valued for its pleasant odor profile. It is commonly used in:

  • Perfumes and Cosmetics : Its floral scent makes it a popular choice for use in perfumes and personal care products.

Microbial Volatile Organic Compounds Studies

Research indicates that this compound is one of the most frequently reported microbial volatile organic compounds (MVOCs) found in damp and moldy environments. Studies have explored its role in:

  • Indoor Air Quality : As a common MVOC, it helps researchers understand the impact of mold on indoor air quality and potential health effects. A study involving human exposure to this compound revealed no significant health effects at typical concentrations found indoors .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound. Research has shown that:

  • Exposure at concentrations higher than typically found in damp buildings did not result in significant irritation or health effects among participants . This suggests that while caution is necessary when handling this compound, it does not pose significant risks under controlled exposure conditions.

Case Study 1: Indoor Air Quality Assessment

A study assessed the presence of various MVOCs, including this compound, in homes with mold issues. The findings indicated that while this compound was prevalent, it did not correlate with reported health complaints from residents . This highlights the need for further research into the health implications of MVOCs beyond mere presence.

Case Study 2: Solvent Efficacy

In an industrial setting, the effectiveness of this compound as a solvent was compared to other solvents. The results showed that it provided superior solvency for certain resins used in coatings, leading to improved product performance without compromising safety standards .

Mechanism of Action

The mechanism of action of 3-Methyl-1-butyl-D11 alcohol is similar to that of 3-methyl-1-butanol. It primarily involves the interaction with enzymes that metabolize alcohols, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). These enzymes catalyze the oxidation of the alcohol to the corresponding aldehyde and further to the carboxylic acid . The deuterium atoms in the labeled compound can affect the reaction kinetics, providing valuable information about the enzyme mechanisms and metabolic pathways .

Comparison with Similar Compounds

Key Observations:

  • Deuterium Effects: The deuterated variant has a marginally higher molecular weight (+2.01 g/mol) than non-deuterated 3-methyl-1-butanol due to D substitution. Deuterium also increases density and slightly alters boiling points, though exact values are unreported in the evidence .
  • Branching Differences: Isobutyl alcohol has a shorter carbon chain (C4 vs. C5) and distinct branching (methyl group on the second carbon), resulting in lower molecular weight and boiling point compared to 3-methyl-1-butanol derivatives .

Cost and Accessibility

  • The deuterated compound is ~100× more expensive than non-deuterated 3-methyl-1-butanol (e.g., ¥59,400 for 500 mg vs. ~¥500 for the same mass of non-deuterated alcohol), highlighting its niche applications .

Research Implications

Deuterated alcohols like 3-Methyl-1-butyl-1,1-d₂ alcohol enable advanced research in:

  • Mechanistic Chemistry : Tracking hydrogen/deuterium exchange in catalytic processes .
  • Biochemistry : Studying lipid metabolism or protein dynamics via isotopic labeling.
  • Spectroscopy : Enhancing signal clarity in NMR studies of macromolecules .

Non-deuterated analogs remain industry staples for cost-effective synthesis and bulk solvent use.

Biological Activity

3-Methyl-1-butyl-D11 alcohol, also known as 3-methyl-1-butanol or isoamyl alcohol, is a branched-chain alcohol with the molecular formula C5_5H12_{12}O. It is primarily used in various industrial applications, including as a solvent and in the production of fragrances. Understanding its biological activity is crucial for assessing its safety and potential health effects.

  • Molecular Weight : 88.148 g/mol
  • Density : 0.8 g/cm³
  • Boiling Point : 131.2 °C
  • Melting Point : -117 °C
  • Flash Point : 45.6 °C
  • Water Solubility : 25 g/L at 20 °C

Toxicological Profile

3-Methyl-1-butanol has been examined for its toxicological effects, particularly in occupational settings where exposure to volatile organic compounds (VOCs) is common. A study assessing the acute effects of exposure to vapors of 3-methyl-1-butanol indicated that at concentrations up to 1 mg/m³, it did not produce significant irritation effects in healthy volunteers. The only notable findings were slight increases in perceptions of eye irritation and smell, suggesting that while some sensory effects may occur, they do not translate into significant health risks at typical exposure levels found in environments such as damp buildings .

Case Studies

  • Occupational Exposure : In environments related to agriculture and composting, where microbial volatile organic compounds (MVOCs) are prevalent, studies have shown that 3-methyl-1-butanol is one of the most commonly reported VOCs. The absence of significant health effects at typical exposure levels suggests a relatively low risk associated with its presence in such settings .
  • Indoor Air Quality : Research indicates that 3-methyl-1-butanol contributes to indoor air quality issues, especially in damp and moldy environments. However, its acute toxicity appears limited based on human exposure studies, reinforcing the notion that it is not a primary causative factor for health issues linked to indoor air quality .

Biological Mechanisms

The biological activity of 3-methyl-1-butanol can be attributed to its interaction with various metabolic pathways:

Summary of Findings

Study FocusKey Findings
Acute ExposureNo significant irritation at 1 mg/m³; slight increase in eye irritation perception .
Occupational HealthCommonly reported MVOC; low risk at typical exposure levels .
Indoor Air QualityNot a primary causative factor for health effects linked to damp environments .

Q & A

Q. What are the critical physicochemical properties of 3-Methyl-1-butyl-D11 alcohol, and how do they influence experimental design?

The molecular formula (C₅HD₁₁O), density (0.8±0.1 g/cm³), and boiling point (131.2±0.0 °C at 760 mmHg) are foundational for designing solvent systems, distillation protocols, and reaction conditions . For instance, its lower density compared to non-deuterated analogs may affect phase separation in biphasic reactions. The deuterium substitution also reduces vibrational modes, which is critical for isotopic labeling studies in NMR or mass spectrometry. Researchers should verify these properties against experimental conditions to avoid misinterpretations in kinetic or thermodynamic analyses .

Q. How should researchers handle and store this compound to ensure stability and prevent contamination?

Preanalytical factors such as storage temperature, sealing, and matrix compatibility are critical. While specific data on this compound is limited, general deuterated alcohol protocols recommend storage in inert, airtight containers under nitrogen at −20°C to minimize isotopic exchange or degradation. Contamination risks (e.g., from non-deuterated solvents) can be mitigated by using glassware dedicated to deuterated compounds and validating purity via GC-MS with deuterium-specific ion monitoring .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Liquid-liquid extraction followed by GC-MS or LC-HRMS is recommended. For example, deuterated analogs can be distinguished using isotopic peak separation in mass spectra. Method validation should include spike-recovery tests in relevant matrices (e.g., biological fluids) to account for matrix effects. Calibration curves must use deuterated internal standards (e.g., d₃-methanol) to correct for ion suppression/enhancement .

Q. How does the isotopic purity of this compound impact experimental outcomes?

Isotopic purity (e.g., 99 atom% D) affects kinetic isotope effect (KIE) studies and tracer experiments. Researchers should quantify residual protiated impurities via NMR (e.g., ¹H signal at ~1.0 ppm for CH₃ groups) and adjust kinetic models to account for minor isotopic contributions. Impurities >1% may skew KIE calculations in enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction kinetics between deuterated and non-deuterated analogs of 3-methyl-1-butyl alcohol?

Discrepancies often arise from secondary KIEs or solvent isotope effects. For example, C-D bonds exhibit slower cleavage rates in acid-catalyzed esterifications. To isolate primary KIEs, conduct parallel reactions under identical conditions (solvent, temperature) and normalize rates to isotopic purity. Advanced modeling (e.g., Eyring-Polanyi equations) should incorporate deuterium’s reduced zero-point energy .

Q. What strategies optimize the synthesis of this compound with high isotopic and chemical purity?

Deuterium incorporation via catalytic exchange (e.g., D₂O with Pt/C) or Grignard reactions using deuterated reagents (e.g., CD₃MgBr) can achieve high purity. Post-synthesis, fractional distillation under reduced pressure (≤50 mmHg) minimizes thermal degradation. Purity must be confirmed via ²H NMR (absence of protiated peaks) and elemental analysis (C:H:D ratio) .

Q. How do preanalytical factors (e.g., hemolysis, storage duration) affect the recovery of this compound in biological samples?

Hemolysis releases phosphatases that may degrade alcohol derivatives. Additives like sodium fluoride (1% w/v) inhibit enzymatic activity. Long-term storage (>72 hours) requires −80°C to prevent isotopic dilution from ambient moisture. Stability studies should compare fresh vs. stored samples using ANOVA to identify significant degradation thresholds .

Q. What pharmacokinetic models best describe the distribution of deuterated alcohols in vivo?

Compartmental models (e.g., two-phase Wagner-Nelson method) adjusted for deuterium’s lower diffusion coefficient are preferred. Parameters like volume of distribution (Vd) and clearance (CL) must be derived from deuterium-specific tracer data, as protiated models underestimate retention times. Validation via LC-MS/MS in plasma and tissue homogenates is essential .

Q. How can researchers address signal interference in deuterated alcohol assays caused by co-eluting metabolites?

High-resolution mass spectrometry (HRMS) with mass accuracy ≤3 ppm distinguishes isotopic clusters. For LC-MS/MS, MRM transitions should target unique fragment ions (e.g., m/z 89.1 for C₅D₁₁O⁺). Cross-validation with deuterium-free controls confirms specificity .

Q. What novel applications exist for this compound in drug discovery and metabolic tracing?

Its use as a stable isotope tracer in ADME studies enables precise tracking of prodrug metabolism. For example, deuterated alcohols can label acyl intermediates in ester prodrugs, monitored via ²H NMR or SILAC-MS. Recent advances in click chemistry also allow its incorporation into bioorthogonal probes for imaging .

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